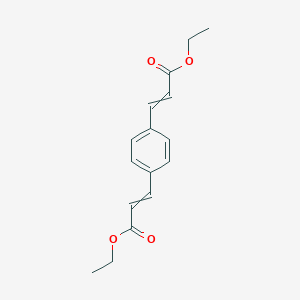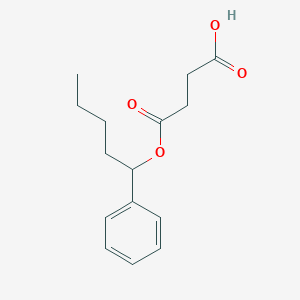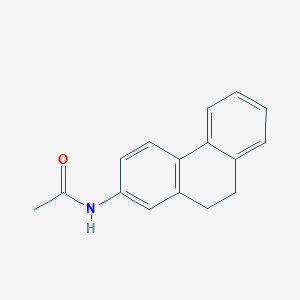
N-(9,10-dihydrophenanthren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of an acetamide group attached to a 9,10-dihydro-2-phenanthryl moiety, making it a derivative of phenanthrene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydrophenanthren-2-yl)acetamide typically involves the acylation of 9,10-dihydro-2-phenanthrenamine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like pyridine or triethylamine is used to neutralize the generated acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,10-dihydrophenanthren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Phenanthrene-2-carboxylic acid derivatives.
Reduction: 9,10-Dihydro-2-phenanthrenamine.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dihydrophenanthren-2-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(9,10-dihydrophenanthren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9,10-Dihydro-2-anthracenyl)acetamide
- N-(9,10-Dihydro-2-phenanthrenyl)acetamide
- 2-Acetylamino-9,10-dihydroanthracene
Uniqueness
N-(9,10-dihydrophenanthren-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and acetamide group make it a versatile compound with diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
18264-88-5 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
InChI-Schlüssel |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Key on ui other cas no. |
18264-88-5 |
Löslichkeit |
3.9 [ug/mL] |
Synonyme |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
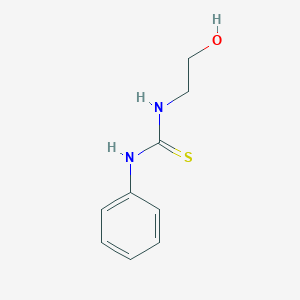

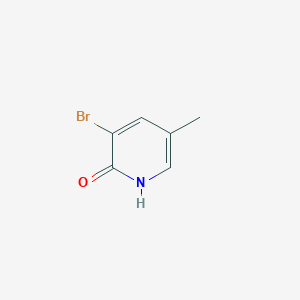
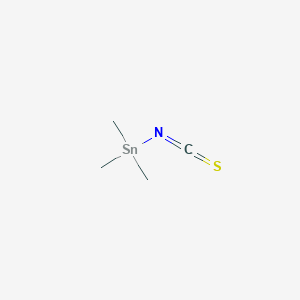
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
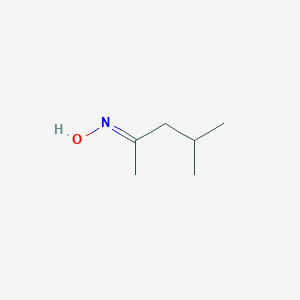
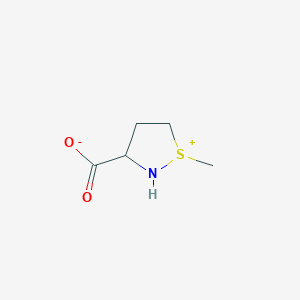
![Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt](/img/structure/B90751.png)

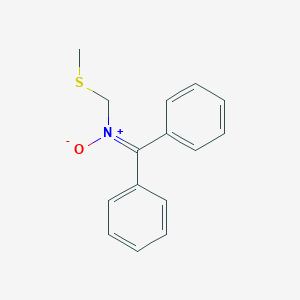
![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)
